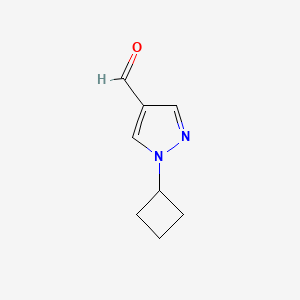
3,3',4,5'-Tetrabromodiphenyl ether
Descripción general
Descripción
3,3’,4,5’-Tetrabromodiphenyl ether is an organobromine compound . It is structurally akin to polychlorinated diphenyl ethers (PCDEs), polychlorinated biphenyls (PCBs), and other polyhalogenated compounds, consisting of two halogenated aromatic rings .
Molecular Structure Analysis
The molecular formula of 3,3’,4,5’-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two aromatic rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
3,3’,4,5’-Tetrabromodiphenyl ether has a molecular weight of 485.791 Da . It has a density of 2.2±0.1 g/cm³, a boiling point of 429.6±45.0 °C at 760 mmHg, and a flash point of 178.0±27.2 °C .Aplicaciones Científicas De Investigación
Metabolic Analysis and Identification
- Hydroxylated Metabolites Identification : Research has shown the presence of hydroxylated metabolites in rats exposed to tetrabromodiphenyl ether variants. These metabolites have been identified using gas chromatography-mass spectrometry (GC-MS), indicating the compound's impact on metabolic processes (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).
Conformational and Molecular Analysis
- Molecular Orbital Studies : Studies involving quantum chemical methods, including self-consistent field molecular orbital (SCF-MO), ab initio SCF-MO, and density functional theory (DFT), have been conducted to understand the conformational properties of polybrominated diphenyl ethers (PBDEs), including tetrabromodiphenyl ethers. These studies are crucial in assessing the environmental fate and risk of these compounds (Hu, Eriksson, Bergman, Kolehmainen, Knuutinen, Suontamo, & Wei, 2005).
Synthesis and Characterization
- Chemical Synthesis and Properties : Research focused on the synthesis and characterization of 3,3',4,4'-Tetraaminodiphenyl Ether, a derivative of tetrabromodiphenyl ether, has been documented. This includes studies on its chemical structures using various spectroscopy technologies, which are vital for understanding its properties and potential applications (Yu Wen-xue, 2007).
Environmental and Degradation Studies
- Environmental Degradation : Studies have explored the degradation of tetrabromodiphenyl ethers in environmental settings. For instance, research on the synergistic effect of ball-milled Al micro-scale particles with vitamin B12 on the degradation of tetrabromodiphenyl ether in liquid systems provides insights into potential environmental remediation strategies (Yang, Deng, Wei, Han, Yu, Deng, Zhu, Duan, & Zhuo, 2018).
Spectroscopy and Structural Analysis
- Vibrational Spectroscopy Investigation : In-depth vibrational spectroscopy studies have been conducted on tetrabromodiphenyl ether, including infrared (IR) and Raman spectra analysis. These studies provide critical information on the compound's structural and electronic properties, which are essential for various applications in materials science and environmental chemistry (Qiu, Liu, Jin, Zhang, Wu, & Wang, 2010).
Toxicokinetics and Exposure Studies
- Toxicokinetic Behavior : Research on the toxicokinetics of BDE 47, a variant of tetrabromodiphenyl ether, in mice, including absorption, distribution, and excretion parameters, contributes to understanding the potential health risks associated with exposure to these compounds (Staskal, Diliberto, DeVito, & Birnbaum, 2004).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that similar compounds can interact with various cellular components, leading to changes in cell function .
Biochemical Pathways
A study on a similar compound, 2,2′,4,4′-tetrabromodiphenyl ether, showed that it can disrupt retinal metabolism and related biological processes involving eye morphogenesis and visual perception .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been shown to cause various toxic effects, including neurotoxicity, immunotoxicity, hepatotoxicity, reproductive toxicity, and carcinogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’,4,5’-Tetrabromodiphenyl ether. For instance, the presence of other pollutants in the environment can potentially affect the toxicity and bioavailability of this compound . .
Análisis Bioquímico
Biochemical Properties
3,3’,4,5’-Tetrabromodiphenyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to the formation of reactive oxygen species, causing oxidative stress in cells. Additionally, 3,3’,4,5’-Tetrabromodiphenyl ether can bind to thyroid hormone transport proteins, disrupting normal hormone function and leading to endocrine disruption .
Cellular Effects
The effects of 3,3’,4,5’-Tetrabromodiphenyl ether on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to 3,3’,4,5’-Tetrabromodiphenyl ether can lead to altered expression of genes involved in detoxification, antioxidant defense, and apoptosis . This compound can also disrupt calcium homeostasis, affecting cellular processes such as muscle contraction and neurotransmitter release .
Molecular Mechanism
At the molecular level, 3,3’,4,5’-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as cytochrome P450, leading to the accumulation of toxic metabolites. Additionally, 3,3’,4,5’-Tetrabromodiphenyl ether can activate nuclear receptors, such as the aryl hydrocarbon receptor, which regulates the expression of genes involved in xenobiotic metabolism . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’,4,5’-Tetrabromodiphenyl ether can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of less toxic metabolites . Long-term exposure to 3,3’,4,5’-Tetrabromodiphenyl ether has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,3’,4,5’-Tetrabromodiphenyl ether vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular function. At high doses, 3,3’,4,5’-Tetrabromodiphenyl ether can lead to significant toxic effects, including liver damage, neurotoxicity, and endocrine disruption . Threshold effects have been observed, indicating that there is a dose below which no adverse effects are detected.
Metabolic Pathways
3,3’,4,5’-Tetrabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The interaction of 3,3’,4,5’-Tetrabromodiphenyl ether with these enzymes can affect metabolic flux and alter the levels of various metabolites.
Transport and Distribution
Within cells and tissues, 3,3’,4,5’-Tetrabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin and other transport proteins, facilitating its distribution to various tissues . The localization and accumulation of 3,3’,4,5’-Tetrabromodiphenyl ether can affect its activity and toxicity.
Subcellular Localization
The subcellular localization of 3,3’,4,5’-Tetrabromodiphenyl ether can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . The localization of 3,3’,4,5’-Tetrabromodiphenyl ether within these compartments can affect its interactions with biomolecules and its overall toxicity.
Propiedades
IUPAC Name |
1,2-dibromo-4-(3,5-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-8(14)5-10(4-7)17-9-1-2-11(15)12(16)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELQGHJEUVRPEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=CC(=C2)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879898 | |
| Record name | BDE-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-48-4 | |
| Record name | 3,3',4,5'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-79 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',4,5'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N65WS065DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


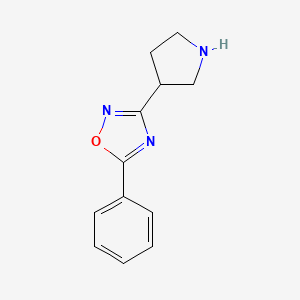


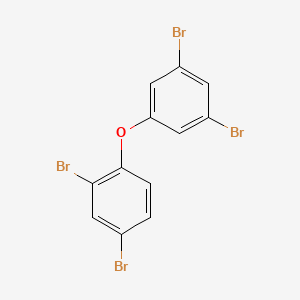
![1-[(3,5-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1432673.png)
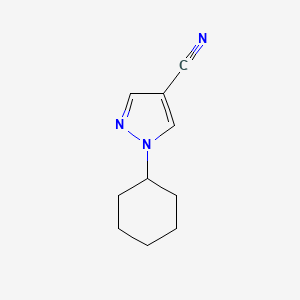


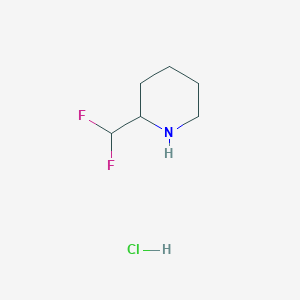
![1-Oxa-3-azaspiro[5.5]undecan-2-one](/img/structure/B1432678.png)
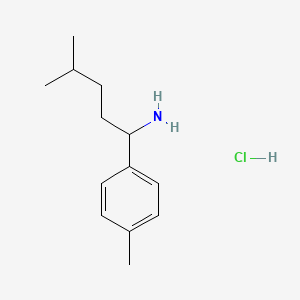
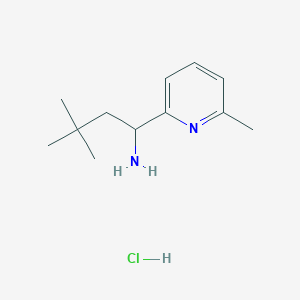
![7-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1432684.png)
